molecular formula C15H8F2N4O3S B2430437 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-97-1

2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2430437
CAS RN: 330190-97-1
M. Wt: 362.31
InChI Key: QIDRXYYNTCHJKM-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It has a molecular formula of C13H8F2N2O3 . The structure of the compound includes a benzamide core with two fluorine atoms at the 2 and 6 positions, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the benzamide . The thiadiazol group is further substituted with a 3-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups, including the benzamide core, the 1,3,4-thiadiazol-2-yl group, and the 3-nitrophenyl group . The presence of these groups and their arrangement within the molecule can significantly influence its physical and chemical properties .


Physical And Chemical Properties Analysis

The compound “2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” has a molecular weight of 278.21 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 278.05029845 g/mol . The compound’s complexity, as computed by PubChem, is 365 .

Scientific Research Applications

  • Fluorescent Properties : A study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, closely related to the specified compound, explored their fluorescent characteristics. These derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potentially useful in photophysical applications (Zhang et al., 2017).

  • Antibacterial and Antifungal Activities : Compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine showed appreciable antibacterial and antifungal activities. This indicates the potential of such compounds, including the one , in developing antimicrobial agents (Chandrakantha et al., 2014).

  • Carbonic Anhydrase Inhibition : Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a compound similar to the one specified, have been found to inhibit carbonic anhydrase effectively. These findings suggest potential applications in treating conditions related to carbonic anhydrase activity (Büyükkıdan et al., 2013).

  • Anticancer Properties : The synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation for anticancer activity demonstrated promising results. Some of these compounds showed significant activity against various human cancer cell lines (Tiwari et al., 2017).

  • Anticonvulsant Activity : Another study focused on synthesizing 1,3,4-thiadiazol derivatives, including those similar to the specified compound. These derivatives exhibited good anticonvulsant activity, suggesting their potential application in treating seizure disorders (Singh et al., 2012).

  • Synthesis of Novel Compounds : Research into the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide indicated its use as a potential PET agent for imaging of B-Raf(V600E) in cancers, highlighting its role in diagnostic imaging (Wang et al., 2013).

properties

IUPAC Name

2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDRXYYNTCHJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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